6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F3O3 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3 |
InChI Key |
BQVDPNXAQFNVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
General Synthetic Strategy
The synthesis of This compound generally involves:
- Functionalization of the naphthalene ring to introduce hydroxyl and methoxy groups at specific positions.
- Introduction of the trifluoromethoxy group, a challenging moiety due to the strong electron-withdrawing effect and steric hindrance.
- Use of selective catalysts and controlled reaction conditions to achieve regioselectivity and high yields.
Preparation of Key Intermediate: 6-Methoxy-2-naphthaldehyde
A crucial intermediate in the synthesis is 6-Methoxy-2-naphthaldehyde , which can be prepared from 6-methoxy-2-acetonaphthone via oxidation catalyzed by cuprous salts in an organic solvent under oxygen atmosphere.
Detailed Method (From Patent CN113651680A)
- Reactants: 6-Methoxy-2-acetonaphthone and catalyst (cuprous chloride and/or cuprous iodide).
- Solvent: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or their mixture.
- Gas: Oxygen-containing gas (preferably air) is introduced during the reaction.
- Conditions:
- Molar ratio of 6-methoxy-2-acetonaphthone to catalyst: 1:0.01 to 10 (optimal ~1:0.5 to 1).
- Temperature: 20 to 180 °C (optimal ~120 °C).
- Reaction time: 0.1 to 72 hours (optimal 24–48 hours).
- Post-treatment: Extraction with ethyl acetate, washing with saturated saline, drying, and solvent removal.
- Purification: Recrystallization from ethyl acetate with activated carbon decolorization, cooling, and drying.
Example Yields and Purities
| Entry | Catalyst (eq) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cuprous chloride 0.5 | 48 | 86.1 | 95 | 6-methoxy-2-naphthaldehyde crude product |
| 2 | Cuprous chloride 1.0 | 24 | 92.9 | 98 | Higher catalyst loading improves yield |
| 3 | Cuprous chloride 0.2 | 36 | 80.7 | 96 | Lower catalyst loading reduces yield |
| 4 | Cuprous bromide 0.5 | 40 | 84.5 | 95 | Alternative catalyst tested |
Introduction of the Trifluoromethoxy Group
While the patent above focuses on preparation of the 6-methoxy-2-naphthaldehyde intermediate, the trifluoromethoxy group introduction typically requires specialized reagents such as trifluoromethylating agents or trifluoromethoxylation reagents.
- Literature reports the use of chlorotrimethylsilane derivatives and trifluoromethoxylation via nucleophilic substitution or transition-metal catalyzed coupling reactions on hydroxylated naphthalene derivatives.
- For example, protection of the hydroxyl group by silylation (e.g., with tert-butyldimethylsilyl chloride) followed by trifluoromethoxylation under controlled conditions has been employed to achieve regioselective substitution.
- Subsequent deprotection yields the target naphthalen-2-ol derivative with trifluoromethoxy substitution.
Analytical Data and Reaction Monitoring
- Thin-layer chromatography (TLC) with silica gel GF254 plates is commonly used to monitor reaction progress.
- Purity and content are assessed by chromatographic and spectroscopic methods (HPLC, NMR).
- Activated carbon treatment during recrystallization removes colored impurities.
- Typical purity of isolated products ranges from 95% to 98%, with single major impurities below 2%.
Summary Table of Preparation Conditions
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Starting material | 6-Methoxy-2-acetonaphthone | Commercially available or synthesized |
| Catalyst | Cuprous chloride, cuprous iodide, or mixture | Optimal ratio ~1:0.5 to 1 (substrate:catalyst) |
| Solvent | Dimethyl sulfoxide, 1,4-dioxane, or mixture | Polar aprotic solvents |
| Gas | Air (oxygen source) | Introduced continuously during reaction |
| Temperature | 120 °C | Oil bath heating |
| Reaction time | 24–48 hours | Monitored by TLC |
| Work-up | Extraction with ethyl acetate, washing, drying | Removal of catalyst and impurities |
| Purification | Recrystallization from ethyl acetate with activated carbon | Improves purity and yield |
| Yield | 80–95% | Depends on catalyst loading and time |
| Purity | 95–98% | High purity suitable for further transformations |
The preparation of This compound relies heavily on the efficient synthesis of 6-methoxy-2-naphthaldehyde as a key intermediate. The oxidation of 6-methoxy-2-acetonaphthone using cuprous catalysts in dimethyl sulfoxide under air atmosphere is a well-documented, scalable, and high-yielding method. The trifluoromethoxy group introduction, while less documented in the provided sources, generally involves selective trifluoromethoxylation strategies on protected naphthol derivatives.
This synthetic route benefits from mild reaction conditions, cost-effective reagents, and environmentally friendly oxidants, making it suitable for industrial application. The detailed reaction parameters and purification steps ensure high purity and yield, critical for the compound's use in advanced chemical and pharmaceutical research.
Chemical Reactions Analysis
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxylated or deoxygenated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial activity.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial cell death . Molecular docking studies have shown that this compound can effectively bind to the active site of these enzymes, highlighting its potential as a novel antibacterial agent .
Comparison with Similar Compounds
Structural Analogues
3-Methoxy-2-naphthol
- Structure : Methoxy at position 3, hydroxyl at position 2 .
- Molecular Weight : 174.20 g/mol.
- Key Difference : Lacks the trifluoromethoxy group and has a simpler substitution pattern.
- Implications : Reduced lipophilicity (logP ~2.5) compared to the target compound, making it more water-soluble .
NAPH3: (E)-1-((4-Bromo-2-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol
- Structure : Trifluoromethoxy group on a phenyl ring attached via imine to naphthalen-2-ol .
- Key Difference : The trifluoromethoxy group is part of a side chain rather than directly on the naphthalene ring.
- Application : Tested for antioxidant activity, though specific data are unavailable .
OX1: 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol
- Structure : Oxadiazole ring with a 4-chlorophenyl group at position 5, attached to naphthalen-2-ol .
- Biological Activity : IC₅₀ = 35.12 µM against HepG2 cells (lower activity due to electron-withdrawing Cl) .
- Implication : Trifluoromethoxy in the target compound may similarly reduce activity compared to electron-donating substituents.
Physicochemical Properties
*logP values estimated using substituent contributions.
Biological Activity
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both methoxy and trifluoromethoxy groups contributes to its unique chemical reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that various naphthalene derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of similar compounds found that derivatives with trifluoromethyl groups often enhance antibacterial activity due to increased lipophilicity, allowing better membrane penetration.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate Antibacterial | |
| 6-Hydroxy-3-(trifluoromethyl)naphthalene | Significant Antifungal |
2. Antioxidant Activity
Antioxidant assays have demonstrated that compounds containing methoxy groups are effective in scavenging free radicals. The mechanism involves the donation of hydrogen atoms from the methoxy group, stabilizing free radicals and thereby reducing oxidative stress.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. In vitro studies on various cancer cell lines (e.g., HepG2, MCF-7) demonstrated significant antiproliferative effects.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The trifluoromethoxy group enhances nucleophilicity, allowing the compound to interact with electrophiles in biological systems.
- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, such as CYP enzymes, by fitting into their active sites effectively.
- Free Radical Scavenging : The methoxy group plays a crucial role in antioxidant activity by stabilizing free radicals through hydrogen atom donation.
Case Studies
A notable case study involved the synthesis and biological evaluation of various naphthalene derivatives, including this compound. These studies emphasized the structure-activity relationship (SAR), identifying that modifications at the naphthalene core significantly influenced biological outcomes.
Case Study Summary
| Study Focus | Findings |
|---|---|
| Synthesis of Naphthalene Derivatives | Enhanced biological activity with specific substitutions (e.g., trifluoromethyl) led to improved potency against cancer cell lines. |
| Antioxidant Evaluation | Compounds showed significant reduction in oxidative stress markers in vitro, correlating with increased methoxy substitution. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
